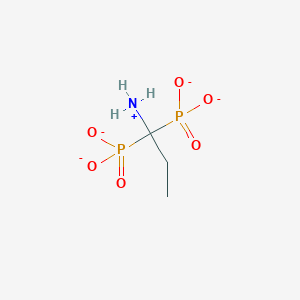

(1-Amino-1-phosphonopropyl)phosphonic acid

Descripción general

Descripción

(1-Amino-1-phosphonopropyl)phosphonic acid is an organophosphorus compound that contains both amino and phosphonic acid functional groups. This compound is part of the broader class of aminophosphonic acids, which are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid group. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1-phosphonopropyl)phosphonic acid typically involves the Kabachnik-Fields reaction, which is a three-component reaction between an amine, an aldehyde, and a phosphite. This reaction is usually carried out under mild conditions and can be catalyzed by various acids or bases . Another method involves the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using methyl sulfate as an alkylating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product in high yield and purity .

Análisis De Reacciones Químicas

Deamination with Nitrous Acid

1-Aminoalkylphosphonic acids undergo diazotization with nitrous acid (generated in situ from NaNO₂), yielding substitution, elimination, and rearrangement products. For example:

-

Substitution : Formation of 1-hydroxyalkylphosphonic acids via nucleophilic attack by water on a 1-phosphonoalkylium ion intermediate .

-

Elimination : Generation of vinylphosphonic acid derivatives when steric hindrance or β-proton availability favors β-hydrogen abstraction .

-

Rearrangement/Fragmentation : Formation of 2-hydroxyalkylphosphonic acids or phosphoric acid (H₃PO₄) via carbocation rearrangements or C–P bond cleavage .

Example Reaction Outcomes for Analogous Substrates :

| Substrate (1-Aminoalkylphosphonic Acid) | Major Products | Yield (%) | Conditions |

|---|---|---|---|

| Amino(phenyl)methylphosphonic acid | 5f (1-hydroxy) | 97 | H₂O, NaNO₂ |

| Bulky substituents (e.g., 1l , 1i ) | Vinylphosphonic acid isomers | 60–75 | Steric hindrance |

| β-Migrating groups (e.g., 1j , 1b ) | H₃PO₄ + alkenes | 80–90 | Rearrangement-dominated |

Kabachnik-Fields Reaction

This three-component reaction (amine, carbonyl compound, phosphite) enables stereoselective synthesis of α-aminophosphonates. For (1-amino-1-phosphonopropyl)phosphonic acid derivatives:

-

Mechanism : A dialkyl phosphite–amine complex reacts with a carbonyl compound, forming a tetrahedral intermediate that collapses to the α-aminophosphonate .

-

Stereoselectivity : Enantiopure catalysts (e.g., chiral BINOL derivatives) achieve enantiomeric excesses up to 90% for R-configuration products .

Engelmann and Pick’s Procedure

A classical method for synthesizing aminophosphonic acids involves:

-

Reaction of an amide with formaldehyde to form N-(hydroxymethyl)amide.

-

Treatment with PCl₃, leading to phosphate-phosphonate rearrangement .

Limitation : Requires careful control to avoid hydrolysis side reactions.

Stability and Degradation Pathways

1-Aminoalkylphosphonic acids are prone to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the C–P bond generates phosphoric acid and amines .

-

Alkaline Conditions : Base-catalyzed elimination forms vinylphosphonic acids .

Palladium-Catalyzed C–P Bond Formation

While not directly reported for this compound, arylphosphonates are synthesized via Pd-catalyzed coupling of nonaflates with phosphine oxides. Key findings:

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Paget's Disease

Pamidronate is extensively used in the management of Paget's disease of bone (PDB). Clinical studies have demonstrated its efficacy in reducing serum alkaline phosphatase (ALP) levels and urinary hydroxyproline (OHP) excretion, markers indicative of bone turnover.

- Case Study : A landmark study by Smith et al. involved administering disodium etidronate to patients with PDB. Results showed significant reductions in ALP and OHP levels, correlating with improvements in bone pain for some patients .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Smith et al. | 20 mg/kg/day | 6 months | Reduced ALP; pain improvement noted |

| Altman et al. | 1.0 to 20 mg/kg/day | 6 months | Significant reductions in ALP and OHP; pain improved in most patients |

1.2 Other Bone Disorders

Pamidronate is also utilized for conditions such as osteoporosis and metastatic bone disease. It works by inhibiting osteoclast-mediated bone resorption.

- Clinical Findings : Studies have shown that pamidronate can significantly reduce fracture risk in postmenopausal women with osteoporosis .

Biological Research Applications

2.1 Enzyme Inhibition Studies

Pamidronate serves as an analogue of amino acids, making it valuable in research focused on enzyme inhibition and protein synthesis.

- Research Insight : Its structure allows it to interact with various enzymes, providing insights into mechanisms of enzyme action and inhibition.

2.2 Protein Synthesis

The compound has been studied for its effects on protein synthesis pathways, particularly those involving amino acid metabolism.

- Experimental Data : Research indicates that pamidronate can influence the synthesis of proteins related to bone metabolism, thereby affecting overall bone health.

Industrial Applications

3.1 Agriculture

In agriculture, compounds similar to pamidronate are explored for their potential as growth regulators or fertilizers due to their phosphonic acid structure.

- Application Example : Research has suggested that phosphonic acids can enhance plant growth by improving phosphorus availability in soils.

Mecanismo De Acción

The mechanism of action of (1-Amino-1-phosphonopropyl)phosphonic acid involves its interaction with specific enzymes and proteins. The compound mimics the structure of natural amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various metabolic pathways, making the compound useful in the development of enzyme inhibitors and other therapeutic agents .

Comparación Con Compuestos Similares

- (1-Aminopropyl)phosphonic acid

- (1-Aminoethyl)phosphonic acid

- (1-Aminomethyl)phosphonic acid

Comparison: (1-Amino-1-phosphonopropyl)phosphonic acid is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. Compared to other aminophosphonic acids, it exhibits different reactivity and binding properties, making it suitable for specific applications in medicinal chemistry and agriculture .

Actividad Biológica

(1-Amino-1-phosphonopropyl)phosphonic acid, commonly known as an aminophosphonate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonic acid group and an amino group, which contribute to its biological properties. The compound has been synthesized for various applications, particularly in the fields of oncology and neurology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease .

- Antagonistic Activity : It has been reported that aminophosphonates can act as antagonists at NMDA receptors, which are implicated in various neurological disorders .

- Anticancer Properties : The compound exhibits cytotoxic effects against different cancer cell lines, indicating potential use as an anticancer agent .

Anticancer Activity

Research indicates that this compound has notable anticancer properties. A study demonstrated that derivatives of aminophosphonates exhibited significant cytotoxicity against human leukemia cells and breast cancer cells, outperforming standard chemotherapy agents like doxorubicin .

Table 1: Cytotoxicity of Aminophosphonate Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 13a | K-562 | 2.5 | Doxorubicin | 5 |

| 13b | MCF-7 | 3.0 | Doxorubicin | 6 |

| 13c | DU-145 | 4.0 | Doxorubicin | 7 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has been shown to inhibit AChE activity effectively, which may help in alleviating symptoms associated with Alzheimer's disease .

Table 2: AChE Inhibition by Aminophosphonates

| Compound | AChE Inhibition (%) | Standard Drug | Inhibition (%) |

|---|---|---|---|

| 14a | 85 | Rivastigmine | 75 |

| 14b | 90 | Galantamine | 70 |

Clinical Applications in Paget's Disease

Pamidronate (3-amino-1-hydroxy-1-phosphonopropyl phosphonic acid), a nitrogen-containing bisphosphonate related to this compound, has been extensively studied for its efficacy in treating Paget's disease. Clinical trials have shown that pamidronate significantly reduces alkaline phosphatase (ALP) levels and improves patient mobility over long-term follow-up periods .

Antiviral Activity

Aminophosphonates have also demonstrated antiviral properties. Research on acyclic nucleoside phosphonates revealed that modifications in their structure can enhance their effectiveness against viral infections such as HIV and HBV, showcasing the potential therapeutic applications of compounds like this compound .

Propiedades

IUPAC Name |

(1-amino-1-phosphonopropyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO6P2/c1-2-3(4,11(5,6)7)12(8,9)10/h2,4H2,1H3,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTMREJZUSEOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15049-86-2 | |

| Record name | P,P′-(1-Aminopropylidene)bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.